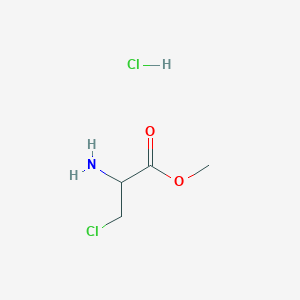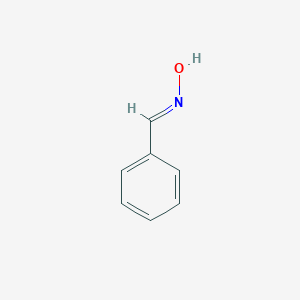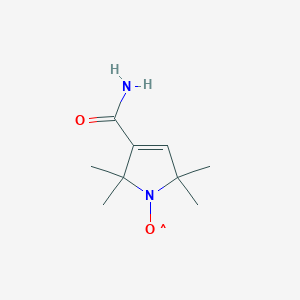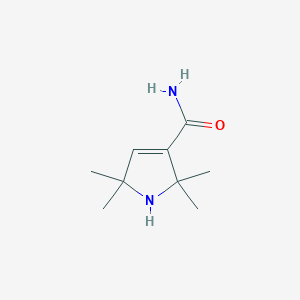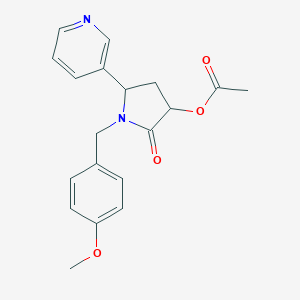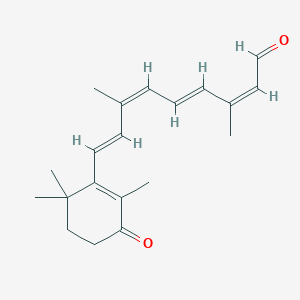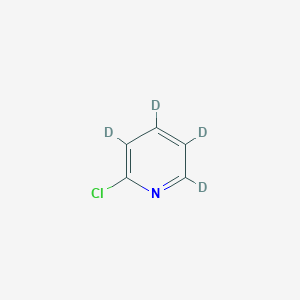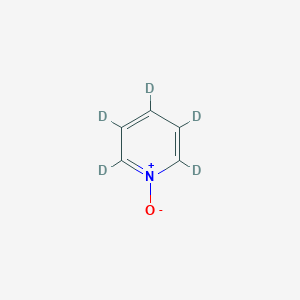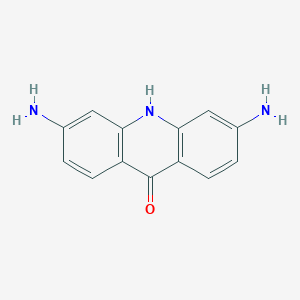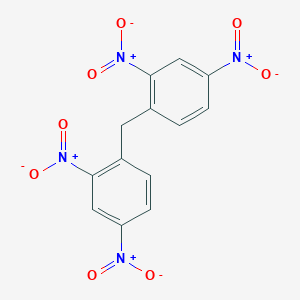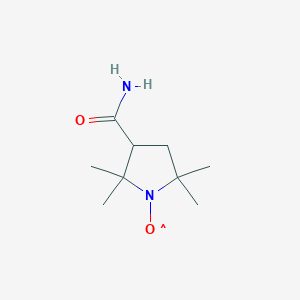
1-Pyrrolidinyloxy, 3-(Aminocarbonyl)-2,2,5,5-Tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- is a stable nitroxide radical compound. Nitroxide radicals are known for their stability and are widely used as molecular probes and labels in various biophysical and biomedical research applications. This compound is particularly notable for its sterically shielded structure, which enhances its stability in biological systems .
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- has several scientific research applications:
Magnetic Resonance Imaging (MRI): Used as a contrast agent due to its paramagnetic properties.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Employed as a spin label to study the structure and dynamics of biomolecules.
Biomedical Research: Utilized in the study of oxidative stress and redox biology.
Chemical Probes: Acts as a probe to investigate various chemical and biological processes.
Wirkmechanismus
Target of Action
Similar compounds, such as nitroxides, are known to be used as molecular probes and labels in various biophysical and biomedical research applications of magnetic resonance spectroscopy and imaging .
Mode of Action
It is known that sterically shielded nitroxides of the pyrrolidine series, which this compound may belong to, demonstrate high stability in biological systems . This stability allows them to be used as effective molecular probes and labels .
Biochemical Pathways
Nitroxides are known to provide useful information about the structure and dynamics of biomolecules and mechanisms of their interaction .
Pharmacokinetics
The stability of similar compounds in biological systems suggests that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds are known to provide valuable insights into the structure and dynamics of biomolecules and their interactions .
Action Environment
Similar compounds are known to demonstrate high stability in biological systems, suggesting that they may be resistant to various environmental factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic conditions.
Introduction of the Nitroxide Group: The nitroxide group is introduced by oxidizing the corresponding hydroxylamine derivative. This oxidation can be carried out using reagents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to the corresponding oxoammonium ion using strong oxidizing agents such as peracids.
Reduction: The nitroxide radical can be reduced to the corresponding hydroxylamine using reducing agents like ascorbic acid or sodium borohydride.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Ascorbic acid, sodium borohydride.
Substitution: Amines, alcohols, thiols.
Major Products
Oxidation: Oxoammonium ion.
Reduction: Hydroxylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl: Another stable nitroxide radical with similar applications in EPR spectroscopy and MRI.
2,2,5,5-Tetraethyl-2,5-dihydropyrrole-1-oxyl: Used as a spin label for in-cell applications.
Uniqueness
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- is unique due to its sterically shielded structure, which provides enhanced stability in biological systems compared to other nitroxide radicals. This makes it particularly useful in long-term studies and applications where stability is crucial .
Eigenschaften
CAS-Nummer |
4399-80-8 |
|---|---|
Molekularformel |
C9H17N2O2 |
Molekulargewicht |
185.24 g/mol |
InChI |
InChI=1S/C9H17N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h6H,5H2,1-4H3,(H2,10,12) |
InChI-Schlüssel |
XNNPAWRINYCIHL-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)N)C |
Kanonische SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)N)C |
| 4399-80-8 55805-96-4 |
|
Synonyme |
3-(Aminocarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; 2,2,5,5-Tetramethylpyrrolidine-1-oxyl-3-carboxamide; 3-Carbamoylproxyl; NSC 152272; Pirolid; Proxad; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


